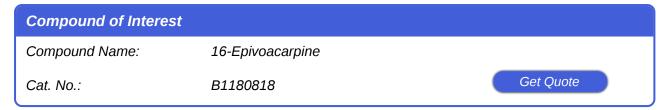


16-Epivoacarpine: A Technical Overview of a Minor Indole Alkaloid

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide on **16-Epivoacarpine**, a protonated indole alkaloid. Due to the limited availability of specific primary literature on this compound, this paper establishes a framework for its characterization based on its known natural source, Gelsemium elegans, and by drawing parallels with the well-documented discovery and analysis of other monoterpenoid indole alkaloids isolated from the same plant.

Introduction and Discovery Context

16-Epivoacarpine is a recognized indole alkaloid with the chemical formula C₂₁H₂₄N₂O₄.[1] It has been reported as a constituent of Gelsemium elegans, a plant known for being a rich reservoir of structurally diverse and biologically active monoterpenoid indole alkaloids.[2][3][4] [5][6] These alkaloids are the subject of extensive phytochemical investigation due to their potential pharmacological applications, including anti-inflammatory, analgesic, and antitumor properties.[2][5][6]

The discovery of minor alkaloids like **16-Epivoacarpine** typically occurs during comprehensive phytochemical analyses of plant extracts, where advanced chromatographic and spectroscopic techniques are employed to isolate and identify a wide array of constituents.[1][2][3][7]

Physicochemical and Structural Data



While specific experimental data for **16-Epivoacarpine** is not readily available in primary literature, its fundamental properties have been cataloged. The structural elucidation of such a compound would rely on a combination of spectroscopic methods. Below is a summary of its known properties and a representative table of the kind of spectroscopic data that would be essential for its characterization, based on standards for similar alkaloids.

Table 1: Physicochemical Properties of 16-Epivoacarpine

Property	Value	Source
Molecular Formula	C21H24N2O4	PubChem[1]
Molecular Weight	368.43 g/mol	CD BioGlyco[1]
CAS Number	114027-38-2	CD BioGlyco[1]
IUPAC Name	methyl (1R,12S,13R,14S,15E)-15- ethylidene-1-hydroxy-13- (hydroxymethyl)-3,17- diazapentacyclo[12.3.1.0 ² ,1 ⁰ .0 ⁴ , ⁹ .0 ¹² ,1 ⁷]octadeca-2(10),4,6,8- tetraene-13-carboxylate	PubChem
Class	Indole Alkaloid	CD BioGlyco[1]
Reported Activity	Antimicrobial	CD BioGlyco[1]

Table 2: Representative Spectroscopic Data for Structural Elucidation (Hypothetical)



Technique	Data Type	Expected Observations for an Indole Alkaloid of this Class
¹ H-NMR	Chemical Shifts (δ) in ppm	Signals corresponding to aromatic protons on the indole ring, an ethylidene group, methoxy and hydroxymethyl protons, and various aliphatic protons of the polycyclic core.
¹³ C-NMR	Chemical Shifts (δ) in ppm	Resonances for sp ² carbons of the indole and ethylidene groups, a carbonyl carbon from the ester, and sp ³ carbons of the intricate alkaloidal skeleton.
Mass Spec.	m/z	A molecular ion peak [M+H] ⁺ consistent with the molecular formula. Fragmentation patterns would reveal structural motifs.
IR	Wavenumber (cm ^{−1})	Absorption bands indicating N-H and O-H stretching, C=O stretching of the ester, and C=C stretching of the aromatic ring.
Optical Rotation	[α]D	A specific rotation value indicating the compound's chiroptical properties.

Experimental Protocols

The isolation and characterization of a minor alkaloid like **16-Epivoacarpine** from Gelsemium elegans would follow a standardized workflow in natural product chemistry.



General Protocol for Isolation and Purification

- Extraction: The dried and powdered plant material (e.g., roots, stems, or leaves of G. elegans) is subjected to extraction with a solvent such as methanol or ethanol.[3]
- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to
 protonate the alkaloids, making them water-soluble. This solution is then washed with a nonpolar solvent (e.g., n-hexane) to remove neutral compounds. The aqueous layer is
 subsequently basified (e.g., with NH₄OH) to deprotonate the alkaloids, which are then
 extracted into an organic solvent like chloroform or ethyl acetate.[3]
- Chromatography: The resulting alkaloid-rich fraction is subjected to multiple rounds of chromatography for separation.
 - Column Chromatography: Initial separation is typically performed on a silica gel or alumina column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
 - High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC, often on a C18 reversed-phase column, to yield pure compounds.

Protocol for Structural Elucidation

The structure of an isolated pure compound is determined using a suite of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
- NMR Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)
 NMR experiments are conducted to establish the connectivity of all atoms in the molecule and its relative stereochemistry.
- X-ray Crystallography: If a suitable crystal can be grown, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[2]



General Protocol for Antimicrobial Activity Screening

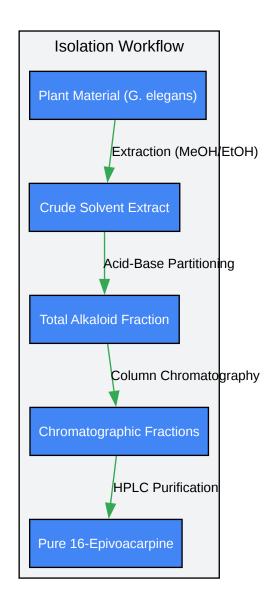
Given that **16-Epivoacarpine** is reported to have antimicrobial properties, a standard assay like the broth microdilution method would be used to quantify its activity.

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
- Serial Dilution: The purified compound is serially diluted in a 96-well microtiter plate containing growth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualization of Workflows and Pathways

The following diagrams illustrate the generalized workflows for the discovery and characterization of alkaloids from a natural source.

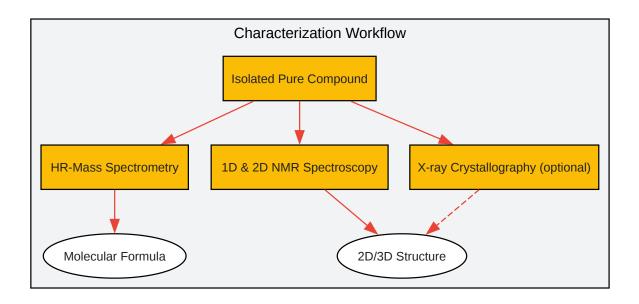




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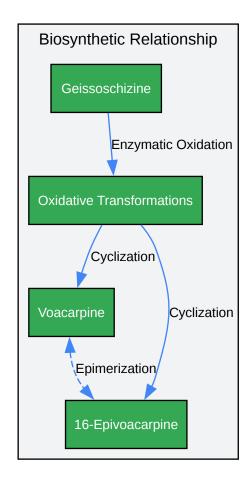
Fig. 1: Generalized workflow for the isolation of an alkaloid.





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Fig. 2: Workflow for the structural elucidation of a natural product.





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Fig. 3: Postulated biosynthetic relationship of **16-Epivoacarpine**.

Conclusion

16-Epivoacarpine represents one of the many indole alkaloids found in Gelsemium elegans. While detailed, publicly accessible data on its specific isolation and characterization are sparse, its existence points to the vast chemical diversity within this plant genus. The methodologies and workflows presented here, based on the extensive research on its sister alkaloids, provide a robust framework for the investigation of such minor natural products. Further research to isolate and fully characterize **16-Epivoacarpine**, and to confirm its reported antimicrobial activities, would be a valuable contribution to the field of natural product chemistry and drug discovery.

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